![molecular formula C12H12N4 B14612400 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine CAS No. 60034-80-2](/img/structure/B14612400.png)
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyltriazene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with phenyltriazene intermediates. For instance, the Kröhnke pyridine synthesis is a notable method that involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions . Another method includes the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
科学的研究の応用
3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine involves its interaction with specific molecular targets and pathways. The phenyltriazene moiety can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a coordinating site for metal ions, facilitating catalytic processes and enhancing the compound’s biological activity .
類似化合物との比較
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Shares a similar pyridine core but with different substituents.
3-Methylpyridine: A simpler analog with a methyl group instead of the phenyltriazene moiety.
Uniqueness: 3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine is unique due to its combination of a pyridine ring and a phenyltriazene group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
60034-80-2 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyldiazenyl)aniline |
InChI |
InChI=1S/C12H12N4/c1-2-6-12(7-3-1)15-16-14-10-11-5-4-8-13-9-11/h1-9H,10H2,(H,14,15) |
InChIキー |
VPELZGYJLVSFMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


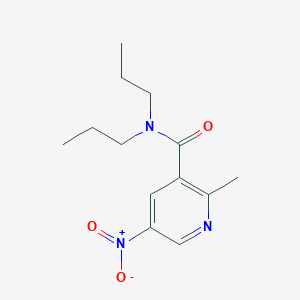
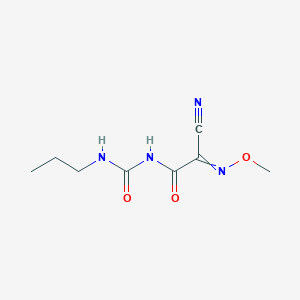
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
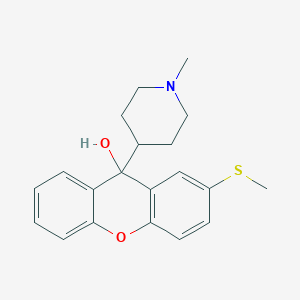
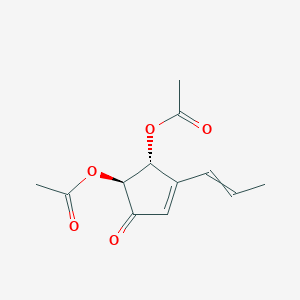
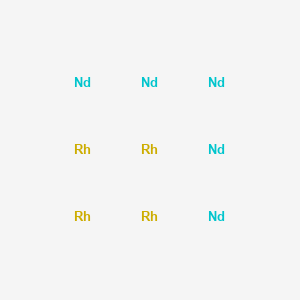


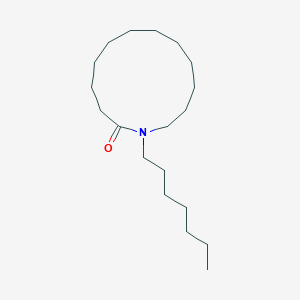

![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
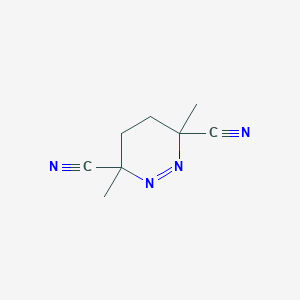
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)

